molecular formula C23H19F2N3O3S B14860243 N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide

N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide

Cat. No.: B14860243
M. Wt: 455.5 g/mol
InChI Key: ZBYVHRGXNKMPDO-UHFFFAOYSA-N
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Description

N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes and are implicated in several types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolopyridine core, introduction of the phenyl group, and subsequent functionalization with difluoro and sulfonamide groups. Common synthetic routes include cyclization, ring annulation, and direct C-H arylation . Reaction conditions often involve the use of transition metal catalysts, such as palladium or copper, and various solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide is unique due to its specific chemical structure, which allows for potent inhibition of multiple FGFR isoforms. This broad-spectrum activity makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H19F2N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide

InChI

InChI=1S/C23H19F2N3O3S/c1-2-10-32(30,31)28-19-9-8-18(24)20(21(19)25)22(29)17-13-27-23-16(17)11-15(12-26-23)14-6-4-3-5-7-14/h3-9,11-13,28H,2,10H2,1H3,(H,26,27)

InChI Key

ZBYVHRGXNKMPDO-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=CC=C4)F

Origin of Product

United States

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